3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with methyl and phenyl groups .
Preparation Methods
The synthesis of 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-phenylquinoline derivatives can be subjected to Friedländer synthesis, followed by methylation and carboxylation reactions to introduce the desired functional groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the quinoline ring.
Scientific Research Applications
3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It finds use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to proteins, affecting their function and activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid include:
2-Phenylquinoline: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
3-Methylquinoline: Contains a single methyl group, leading to variations in its chemical behavior.
4-Carboxyquinoline: Features a carboxylic acid group at the 4-position but lacks the phenyl and additional methyl groups.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-6-10-14-15(18(20)21)12(2)17(19-16(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXAKIJSYQAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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